

Benchmarking N-Methylformamide against other formamides in specific applications

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Compound of Interest

Compound Name: *N-Methylformamide*

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N-Methylformamide: A Comparative Benchmark Analysis for Researchers

For Immediate Publication

[City, State] – [Date] – In the landscape of chemical synthesis and biomedical research, the choice of solvent can be a critical determinant of experimental success. This guide offers a comprehensive performance comparison of **N-Methylformamide** (NMF) against other common formamides, namely formamide and N,N-Dimethylformamide (DMF). This document is intended for researchers, scientists, and drug development professionals, providing objective data to inform solvent selection in various applications.

Executive Summary

N-Methylformamide is a polar aprotic solvent with a diverse range of applications, from a reagent in organic synthesis to a potential agent in cancer therapy. While structurally similar to formamide and the widely used DMF, NMF possesses a unique profile of physical properties, reactivity, and biological effects. This guide benchmarks NMF's performance in key areas, including physical and chemical properties, toxicity, and specific applications such as solid-phase peptide synthesis (SPPS), polymerase chain reaction (PCR), and as a solvent in carbon-carbon bond-forming reactions. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key applications are provided.

Physical and Chemical Properties: A Comparative Overview

The selection of a formamide solvent is often guided by its physical properties. NMF exhibits a higher boiling point and density compared to DMF, and a lower melting point than formamide, offering a distinct operational temperature range.^{[1][2][3][4]} The miscibility of all three formamides with water is a key feature for many applications.^{[1][4][5][6]}

Property	N-Methylformamide (NMF)	Formamide	N,N-Dimethylformamide (DMF)
CAS Number	123-39-7	75-12-7	68-12-2
Molecular Formula	C ₂ H ₅ NO	CH ₃ NO	C ₃ H ₇ NO
Molecular Weight (g/mol)	59.07	45.04	73.09
Appearance	Colorless liquid	Colorless, oily liquid	Colorless liquid
Odor	Faint, fishy, ammoniacal	Faint ammonia-like	Faint, amine-like
Melting Point (°C)	-4	2 to 3	-61
Boiling Point (°C)	182.6 - 199	210 (decomposes)	153
Density (g/mL at 25°C)	1.011	1.133	0.944
Refractive Index (n _{20/D})	1.432	1.447	1.430
Flash Point (°C)	111	154	58
Solubility in Water	Miscible	Miscible	Miscible

Benchmarking in Specific Applications

Solid-Phase Peptide Synthesis (SPPS)

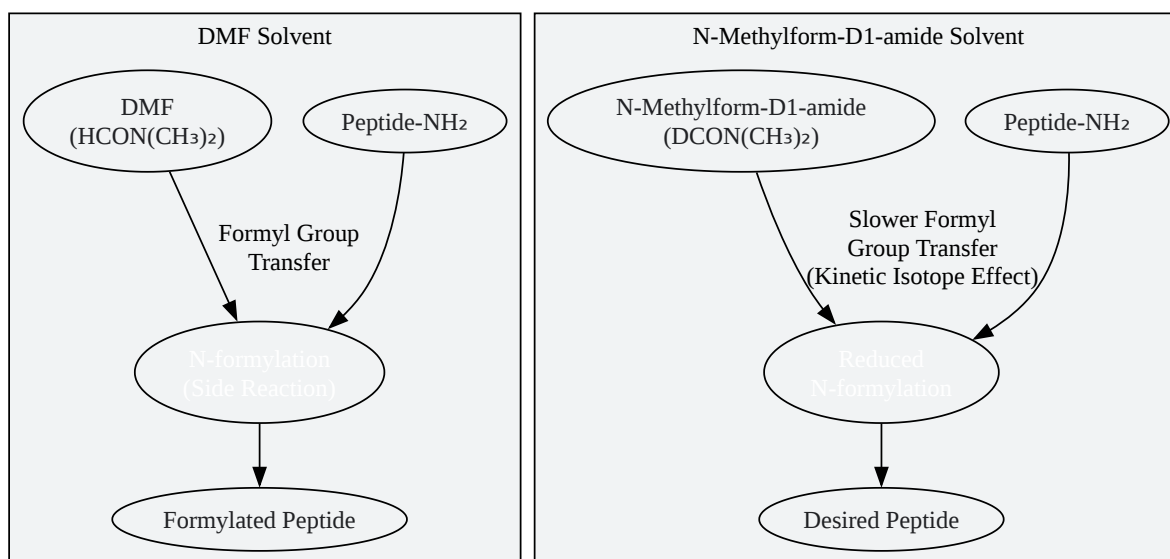
DMF is the most commonly used solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[7][8] However, a significant drawback of DMF is its tendency to decompose into dimethylamine, which can lead to side reactions like N-formylation of the N-terminal amine, resulting in truncated peptide sequences.[8][9]

While direct quantitative comparisons of NMF and DMF in SPPS are not extensively documented in the reviewed literature, the use of a deuterated analog, N-Methylform-D1-amide, has been proposed as a strategy to mitigate N-formylation.[9] The rationale is based on the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond in the formyl group would slow down the rate of this side reaction.[9] This suggests that NMF, while less common, could be a subject of interest for optimizing peptide synthesis, particularly in microwave-assisted protocols where N-formylation is more prevalent.

This protocol outlines a method to quantitatively compare the extent of N-formylation when using DMF versus NMF in a microwave-assisted SPPS protocol.

- **Peptide Synthesis Setup:** Synthesize a model peptide known to be susceptible to N-formylation (e.g., a peptide with a sterically unhindered N-terminus) in parallel using two automated peptide synthesizers.
- **Solvent Allocation:** In one synthesizer, use standard peptide-grade DMF as the solvent. In the second synthesizer, use high-purity NMF as the solvent.
- **Synthesis Protocol:** Employ a standard Fmoc/tBu solid-phase synthesis strategy.
 - **Resin:** Rink Amide resin (100-200 mesh).
 - **Deprotection:** 20% piperidine in the respective solvent (DMF or NMF).
 - **Coupling:** Use a standard coupling reagent such as HBTU/HOBt.
 - **Washes:** Perform all wash steps with the respective solvent.
- **Cleavage and Deprotection:** After synthesis, cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
- **Analysis:**

- Analyze the crude peptide products from both syntheses using High-Performance Liquid Chromatography (HPLC) to assess purity.
- Use Mass Spectrometry (MS) to identify and quantify the desired peptide and the N-formylated impurity.
- Calculate the percentage of N-formylation for both the DMF and NMF syntheses.



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Polymerase Chain Reaction (PCR) Enhancement

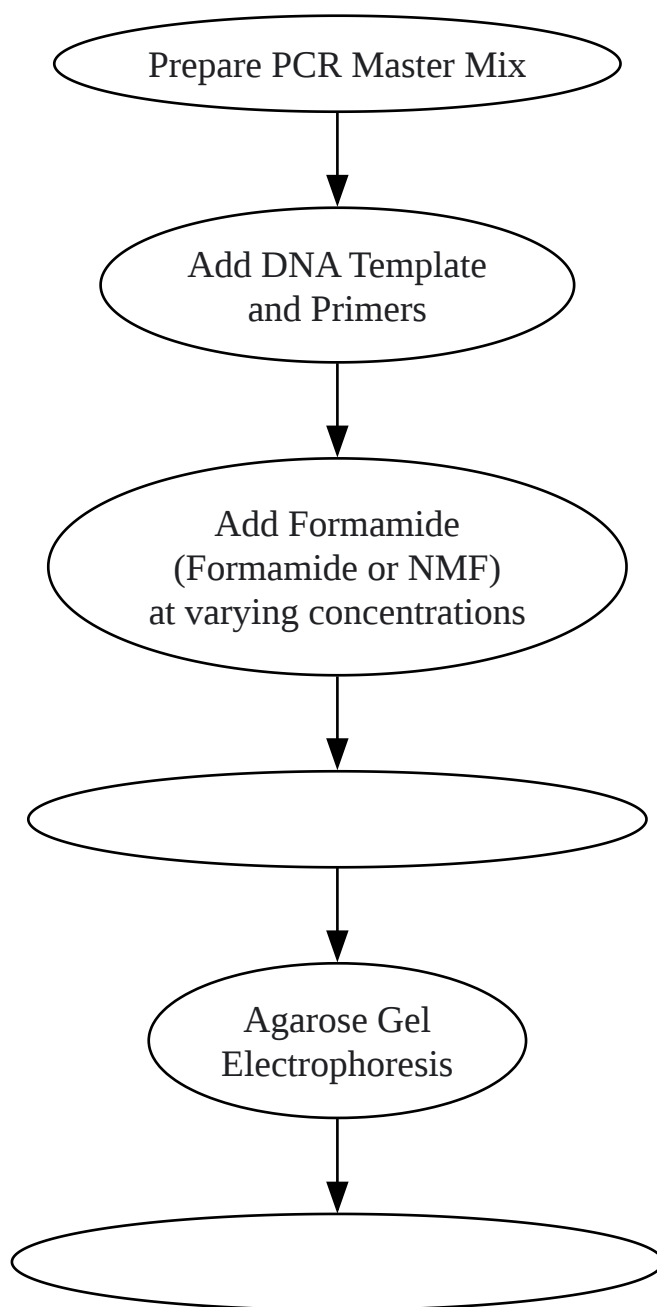
Formamides are known to improve the specificity and yield of PCR, particularly for GC-rich templates. They are thought to function by lowering the melting temperature of the DNA, thus facilitating primer annealing and reducing the formation of non-specific products.

A comparative study on the enhancement of PCR amplification by low molecular weight amides demonstrated that both formamide and **N-methylformamide** can be effective. The optimal

concentration for these additives is crucial for achieving maximal amplification and specificity.

This protocol is adapted from a study on the enhancement of PCR amplification by low molecular weight amides.

- **Reaction Setup:** Prepare PCR reactions with the following components: 10 mM Tris–HCl pH 8.8, 50 mM KCl, 1.5 mM MgCl₂, 0.01% (w/v) gelatin, 0.2 μM of each primer, 0.06 ng/μl of template DNA, 0.2 mM of each dNTP, and 0.04 U/μl of Taq polymerase.
- **Additive Concentration Gradient:** To separate reaction tubes, add the formamide additive (formamide or **N-methylformamide**) at a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%, and 5.0% v/v). A control reaction with no additive should also be included.
- **PCR Cycling:**
 - Initial denaturation: 94°C for 3 minutes.
 - 30 cycles of:
 - Denaturation: 94°C for 1 minute.
 - Annealing: 41°C for 1 minute (Note: the optimal annealing temperature may need to be determined empirically and can be lowered by the presence of formamides).
 - Extension: 72°C for 2 minutes.
 - Final extension: 72°C for 5 minutes.
- **Analysis:**
 - Analyze the PCR products by agarose gel electrophoresis.
 - Evaluate the yield and specificity of the target band for each additive and concentration. Densitometry can be used for quantitative comparison.



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Indium-Promoted Barbier Reactions

NMF has been demonstrated to be an effective solvent for indium-promoted Barbier reactions, offering advantages in terms of reaction rate and stereoselectivity compared to aqueous conditions.[10][11][12] In the coupling of propargyl aldehydes with α -chloropropargylphenyl sulfide, the use of NMF as a solvent led to a significant acceleration of the reaction and provided the desired 1,2-addition product with high regioselectivity.[10][12]

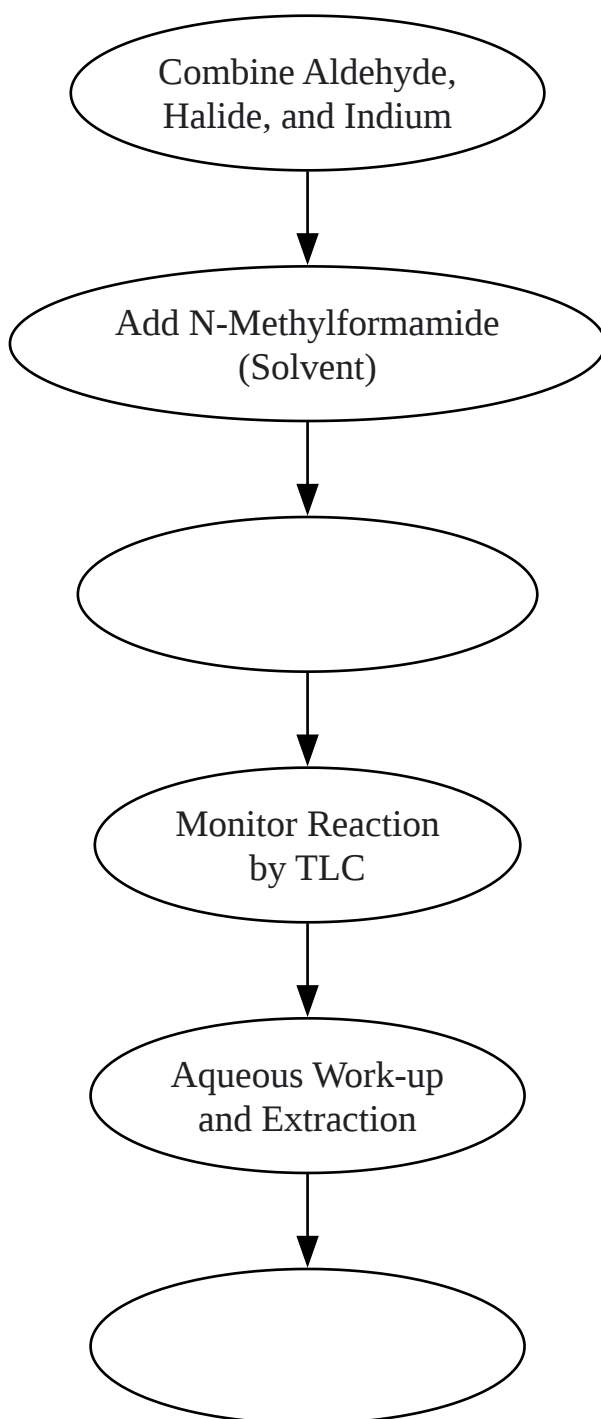
The enhanced performance in NMF is attributed to the better solubility of the reagents and the high polarity of the solvent, which facilitates the carbon-carbon bond formation.^[12]

Reaction Conditions	Time (h)	Yield (%)
N-Methylformamide	3	92
Water	24	85

Table based on the reaction of a specific propargyl aldehyde with α -chloropropargylphenyl sulfide as reported in the literature.^[10]

The following is a general procedure for the indium-promoted Barbier-type reaction between a propargyl aldehyde and α -chloropropargylphenyl sulfide in NMF.^{[10][12]}

- **Reagent Preparation:** In a reaction vessel, combine the propargyl aldehyde (1.0 equiv.), α -chloropropargylphenyl sulfide (1.5 equiv.), and indium powder (1.1 equiv.).
- **Solvent Addition:** Add anhydrous **N-Methylformamide** to the mixture to achieve a concentration of 0.1 M with respect to indium.
- **Reaction Execution:** Sonicate the reaction mixture at room temperature.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a suitable aqueous solution (e.g., 1 M HCl).
- **Extraction:** Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



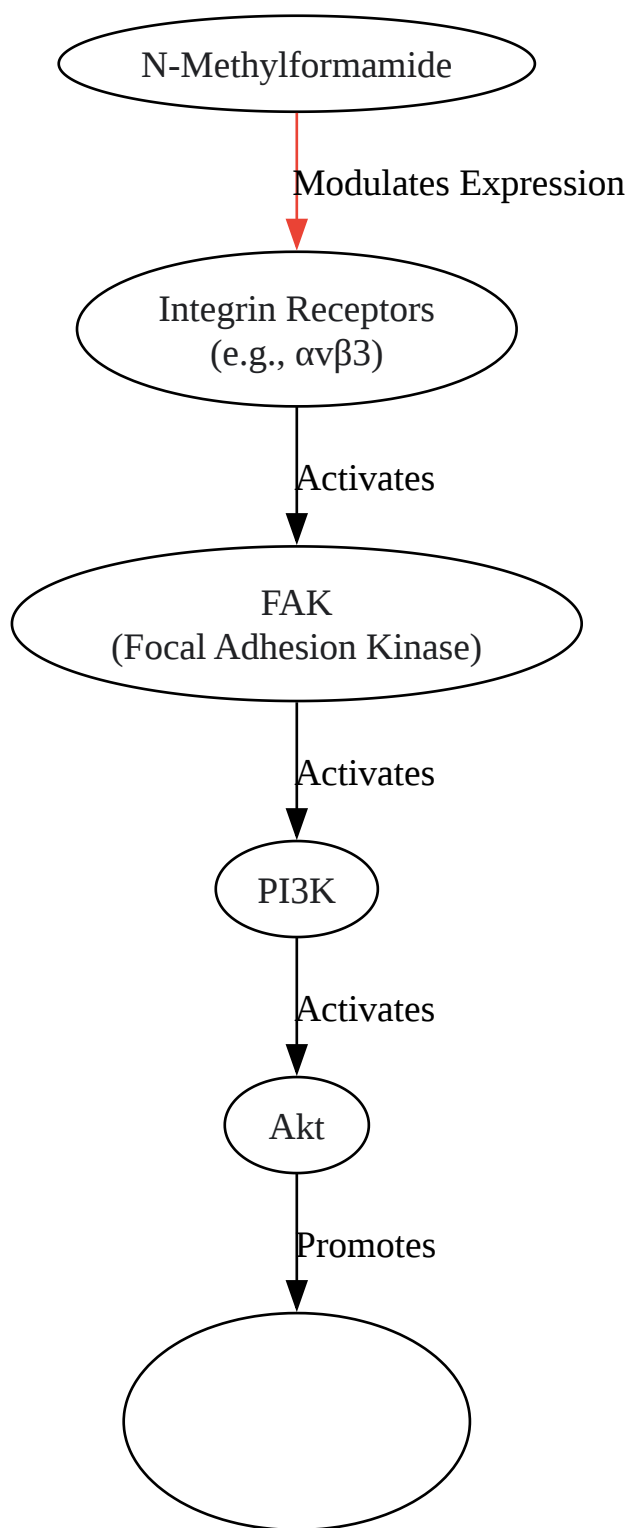
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Application in Cancer Therapy Research

NMF has been investigated for its potential as an anticancer agent, demonstrating an ability to induce differentiation and sensitize tumor cells to conventional chemotherapeutic drugs.[13] Research on human melanoma cells has shown that NMF can modulate the expression of

integrin receptors, which are crucial for cell adhesion and metastasis.[13][14] Specifically, NMF treatment led to an increased expression of $\alpha 2\beta 1$, $\alpha 6\beta 1$, and $\alpha v\beta 3$ integrins, enhancing cell adhesion to extracellular matrix components like laminin and collagen.[14]

Integrin signaling is known to play a significant role in cancer progression through pathways such as the Focal Adhesion Kinase (FAK) and PI3K/Akt pathway, which regulate cell survival, proliferation, and migration.[15][16][17][18] The modulation of integrin expression by NMF suggests a potential mechanism for its chemosensitizing effects by altering the signaling landscape of cancer cells.



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Safety and Toxicity Profile

A critical aspect of solvent selection is the safety and toxicity profile. All three formamides present hazards and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard	N-Methylformamide (NMF)	Formamide	N,N-Dimethylformamide (DMF)
Primary Routes of Exposure	Inhalation, Skin absorption, Ingestion	Inhalation, Skin absorption, Ingestion	Inhalation, Skin absorption, Ingestion
Acute Effects	Eye, skin, and respiratory tract irritation; potential liver damage.	Eye and skin irritation; potential central nervous system effects.	Abdominal pain, nausea, vomiting, liver damage, alcohol intolerance. [5]
Chronic Effects	Potential for reproductive and fetal effects; liver toxicity.	May cause damage to blood, kidneys, liver, and central nervous system.	Liver effects, digestive disturbances.
Toxicity (LD50, oral, rat)	~4000 mg/kg	~5325 mg/kg	~2800 mg/kg

Conclusion

N-Methylformamide presents a viable and, in some cases, advantageous alternative to other formamides in specific applications. Its unique physical properties and reactivity profile make it a valuable tool for researchers. In PCR, it can enhance specificity and yield. In certain organic reactions, such as the indium-promoted Barbier reaction, NMF can significantly accelerate reaction rates and improve selectivity. Furthermore, its biological activity as a potential chemosensitizing agent in cancer therapy opens up new avenues for drug development research. However, as with any chemical, a thorough understanding of its properties and hazards is essential for its safe and effective use. This guide provides a foundational dataset to aid researchers in making informed decisions about the inclusion of **N-Methylformamide** in their experimental designs.

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